3-bromo-9H-thioxanthen-9-one
Description
Properties
IUPAC Name |
3-bromothioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMHWHCQUXKSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 9h Thioxanthen 9 One and Its Functionalized Derivatives
Direct Synthetic Routes to 3-bromo-9H-thioxanthen-9-one
Direct synthesis of this compound is predominantly carried out through two main approaches: precursor-based cyclization and condensation reactions, and the halogenation of the thioxanthen-9-one (B50317) core.
Precursor-based Cyclization and Condensation Reactions
This strategy involves the formation of the tricyclic thioxanthenone system from appropriately substituted precursors.
A common and traditional method for synthesizing thioxanthen-9-ones is the acid-catalyzed cyclization of an o-(phenylthio)benzoic acid. In this process, the carboxylic acid is protonated in concentrated sulfuric acid, followed by the loss of water to form a highly electrophilic acylium ion. This ion then attacks the adjacent phenyl ring, leading to the formation of the tricyclic ketone after deprotonation.
A specific precursor for this compound is 2-(4-bromo-phenylsulfanyl)benzoic acid. The cyclization of this benzoic acid derivative yields the target compound.
Acid-mediated cyclization is a cornerstone in the synthesis of the thioxanthenone scaffold. Various acids can be employed to facilitate this intramolecular electrophilic substitution reaction. For instance, trifluoromethanesulfonic acid (TfOH) has been noted as a superior catalyst for acylation reactions. researchgate.net Research has demonstrated the successful preparation of a range of thioxanthones from 2-(arylthio)-3-halobenzoic acid esters through TfOH-promoted cyclization in hexafluoroisopropanol (HFIP). researchgate.net This method has proven effective for synthesizing thioxanthones bearing various functional groups, including bromo, chloro, fluoro, and iodo groups, without compromising their integrity. researchgate.net
| Catalyst/Reagent | Substrate | Product | Yield | Reference |
| Conc. H₂SO₄ | 2-(4-bromo-phenylsulfanyl)benzoic acid | This compound | Not specified | |
| TfOH/HFIP | 2-(arylthio)-3-halobenzoic acid esters | Substituted thioxanthones | Good yields | researchgate.net |
Halogenation Strategies for Thioxanthen-9-one
This approach involves the direct introduction of a bromine atom onto the pre-formed thioxanthen-9-one skeleton.
The regioselective bromination of 9H-thioxanthen-9-one is a key method for producing brominated derivatives. The reaction of 9H-thioxanthen-9-one with bromine and iodine in acetic acid is a previously described procedure for preparing 2-bromo-9H-thioxanthen-9-one. researchgate.net It is important to note that the numbering of the thioxanthenone ring can vary, and what is referred to as 2-bromo-9H-thioxanthen-9-one in some literature may be structurally equivalent to this compound depending on the convention used.
Furthermore, studies on other complex heterocyclic systems have shown that N-bromosuccinamide (NBS) can be used for regioselective bromination. nih.gov For example, both bacteriopyropheophorbide-a and ring-B reduced pyropheophorbide-a undergo electrophilic bromination with NBS to yield 10-bromo analogs. nih.gov This highlights the potential of NBS as a reagent for the controlled bromination of complex molecules.
| Reagent | Substrate | Product | Reference |
| Br₂/I₂ in Acetic Acid | 9H-thioxanthen-9-one | 2-bromo-9H-thioxanthen-9-one | researchgate.net |
| N-bromosuccinimide (NBS) | Bacteriopyropheophorbide-a | 10-bromo analog | nih.gov |
Advanced Strategies for Thioxanthenone Skeleton Construction with Bromine Incorporation
Modern synthetic chemistry offers more sophisticated strategies for constructing the thioxanthenone skeleton with simultaneous incorporation of a bromine atom. One such method involves a double aryne insertion into the C=S double bond of thioureas. This approach allows for the facile preparation of a wide range of highly functionalized thioxanthones. acs.org
In this method, o-silylaryl triflates are used as aryne precursors. The reaction of these precursors with thioureas leads to a double insertion of the aryne into the carbon-sulfur double bond, followed by hydrolysis to yield the thioxanthenone. acs.org This strategy has been successfully employed to synthesize thioxanthones with various substituents, including bromo groups, by using appropriately substituted aryne precursors. For example, 5-bromo-3-methoxy-2-(trimethylsilyl)phenyl triflate has been used to selectively form a bromo-substituted thioxanthone without affecting the bromo group. acs.org
This method provides a powerful tool for accessing diverse and complex thioxanthenone derivatives, demonstrating the continuous evolution of synthetic methodologies in this field.
Metal-Free Photocatalytic Oxidation of Thioxanthenes
A straightforward and environmentally benign approach to thioxanthones involves the oxidation of the corresponding 9H-thioxanthenes. nih.gov Recent advancements have enabled this transformation under metal-free photocatalytic conditions. nih.govdntb.gov.uamdpi.com This method utilizes visible light and molecular oxygen as the oxidant, offering a green alternative to traditional methods that often rely on heavy metals or harsh chemical oxidants. mdpi.com
In a typical procedure, a 9H-thioxanthene is irradiated with visible blue light in the presence of a metal-free photocatalyst, such as riboflavin (B1680620) tetraacetate, in a suitable solvent like acetonitrile (B52724). nih.govmdpi.comresearchgate.net This process efficiently oxidizes the benzylic position of the 9H-thioxanthene to the corresponding ketone, affording the thioxanthone in high to quantitative yields. nih.govmdpi.comresearchgate.net The reaction proceeds under neutral conditions, which enhances its functional group tolerance. mdpi.com The proposed mechanism is thought to involve the photosensitized generation of singlet oxygen by the flavin catalyst. mdpi.com
| Reactant | Product | Catalyst | Conditions | Yield |
| 9H-Thioxanthene | 9H-Thioxanthen-9-one | Riboflavin tetraacetate | Blue light, O2, Acetonitrile | High to quantitative |
| 9,10-Dihydroacridine | Acridone | Riboflavin tetraacetate | Blue light, O2, Acetonitrile | High to quantitative |
| 9H-Xanthene | Xanthone | Riboflavin tetraacetate | Blue light, O2, Acetonitrile | High to quantitative |
Aryne Insertion Reactions for Functionalized Thioxanthone Synthesis
Aryne chemistry has emerged as a powerful tool for the construction of complex aromatic systems. A novel and facile synthesis of highly functionalized thioxanthones has been developed based on a double aryne insertion into a carbon-sulfur double bond. acs.orgnih.govresearchgate.net This strategy employs readily accessible o-silylaryl triflates as aryne precursors and thioureas as the source of the sulfur and carbonyl functionalities. acs.orgnih.govchemistryviews.org
The reaction proceeds via a domino pathway where the thiourea (B124793) undergoes a double aryne insertion, followed by hydrolysis to yield the thioxanthone skeleton. acs.orgnih.gov This method exhibits broad functional group tolerance, allowing for the synthesis of a wide array of thioxanthones, including those with extended π-systems. acs.orgchemistryviews.org For instance, the reaction of o-silylaryl triflates with N,N'-dimethylthiourea in the presence of cesium carbonate and 18-crown-6 (B118740) has proven to be an effective combination. chemistryviews.org This approach provides a significant advantage over conventional methods, which often struggle with the synthesis of highly functionalized derivatives. acs.org
Another aryne-based method involves the coupling of silylaryl triflates with ortho-heteroatom-substituted benzoates. nih.gov Specifically for thioxanthone synthesis, an ortho-mercaptobenzoate can be reacted with an aryne precursor. For example, reacting a thiosalicylate with an aryne precursor in the presence of cesium fluoride (B91410) in tetrahydrofuran (B95107) can yield the corresponding thioxanthone. nih.gov
| Aryne Precursor | Thiol Source | Product | Yield |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Methyl thiosalicylate | 9H-Thioxanthen-9-one | 45% nih.gov |
| 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Methyl thiosalicylate | 2-Methoxy-9H-thioxanthen-9-one | 40% nih.gov |
| 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Methyl thiosalicylate | 2-Methyl-9H-thioxanthen-9-one & 4-Methyl-9H-thioxanthen-9-one (1:1 ratio) | 56% nih.gov |
| 3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Methyl thiosalicylate | 1-Methoxy-9H-thioxanthen-9-one | 62% nih.gov |
C-H Thiolation Approaches
Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. An alternative synthetic route to thioxanthones involves a formal C-H thiolation of benzoic acid esters, followed by an acid-mediated direct cyclization. researchgate.net
This methodology is predicated on the selective ortho-metalation of a 3-halobenzoic acid ester, directed by both the ester and the halogen groups. The subsequent electrophilic thiolation installs the necessary arylthio substituent. The resulting 2-(arylthio)-3-halobenzoic acid ester can then undergo an intramolecular cyclization promoted by a strong acid, such as trifluoromethanesulfonic acid (TfOH), in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to afford the thioxanthone core. researchgate.net This approach allows for the efficient preparation of thioxanthones bearing various functional groups, including halogens, which remain intact under the reaction conditions. researchgate.net
Visible-Light Promoted Photoredox Catalysis for Thioxanthone Derivatives
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. organic-chemistry.orgnih.govacs.org A transition-metal-free strategy has been developed for the synthesis of thioxanthone derivatives that proceeds via a hydrogen atom transfer, C-C bond formation, and subsequent oxidative dehydrogenation. organic-chemistry.orgnih.govacs.org
This method offers high regioselectivity and reactivity and has been successfully applied to the gram-scale production of commercially relevant photoinitiators and pharmaceutical intermediates. organic-chemistry.orgnih.gov Optimization studies have identified a system comprising phenanthraquinone (PQ) as the photocatalyst and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as the oxidant in acetonitrile (CH₃CN) as highly effective, achieving significant yields. organic-chemistry.org Mechanistic investigations, supported by density functional theory (DFT) calculations, have elucidated the role of free radicals in the reaction pathway. organic-chemistry.orgnih.gov This environmentally friendly approach avoids the use of toxic transition metals and simplifies product purification. organic-chemistry.org
Derivatization and Functionalization of this compound via Cross-Coupling Reactions
The bromine atom at the 3-position of this compound serves as a key functional group for further derivatization through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the synthesis of novel thioxanthone derivatives with tailored properties.
Palladium-Catalyzed C-X Bond Functionalization (X=Br)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the thioxanthone core is an excellent electrophilic partner for these transformations.
Buchwald-Hartwig Amination for N-substituted Thioxanthone Derivatives
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has become a cornerstone of synthetic chemistry for the formation of arylamines. acs.org This reaction has been successfully applied to 2-bromo-9H-thioxanthen-9-one to synthesize a variety of N-substituted derivatives. nih.gov
For example, the coupling of 2-bromo-9H-thioxanthen-9-one with various donor moieties such as phenoxazine (B87303), 3,6-di-tert-butyl-9H-carbazole, and 3,7-di-tert-butyl-10H-phenothiazine has been achieved using a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst, a phosphine (B1218219) ligand like P(t-Bu)₃·HBF₄, and a base such as sodium tert-butoxide (t-BuONa) in toluene (B28343) at elevated temperatures. nih.gov Similarly, the amination with didodecylamine (B166037) has been accomplished using a RuPhos ligand and cesium carbonate as the base. These reactions demonstrate the versatility of the Buchwald-Hartwig amination in creating diverse N-substituted thioxanthone derivatives, which are of interest for their potential applications in materials science and medicinal chemistry.
| Amine | Catalyst System | Product |
| 3,6-di-tert-butyl-9H-carbazole | Pd(OAc)₂, P(t-Bu)₃·HBF₄, t-BuONa | 2-(3,6-Di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one nih.gov |
| 3,7-di-tert-butyl-10H-phenothiazine | Pd(OAc)₂, P(t-Bu)₃·HBF₄, t-BuONa | 2-(3,7-Di-tert-butyl-10H-phenothiazin-10-yl)-9H-thioxanthen-9-one nih.gov |
| Didodecylamine | Pd(OAc)₂, RuPhos, Cs₂CO₃ | 2-(Didodecylamino)-9H-thioxanthen-9-one |
Suzuki-Miyaura Cross-Coupling for Aryl-substituted Thioxanthones
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. uni-rostock.dewikipedia.org This palladium-catalyzed reaction involves the coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a base. uni-rostock.dewikipedia.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. wikipedia.org
In the context of thioxanthone chemistry, the Suzuki-Miyaura coupling has been employed to introduce aryl substituents onto the thioxanthone scaffold, enabling the synthesis of a diverse range of derivatives. For instance, the palladium(0)-catalyzed Suzuki cross-coupling of the bis(triflate) of 1,3-dihydroxythioxanthone has been shown to afford various aryl-substituted thioxanthones with excellent site-selectivity. uni-rostock.deresearchgate.net This approach has been utilized in the parallel synthesis of 1,3- and 1,4-arylated thioxanthones. researchgate.net
Furthermore, Suzuki coupling polycondensation has been used to synthesize novel polymers incorporating the thioxanthen-9-one-10,10-dioxide moiety. In one example, 2-(4-(bis(4-bromophenyl)amino)phenyl)-9H-thioxanthen-9-one-10,10-dioxide was copolymerized with a carbazole-based diboronic acid ester to create thermally activated delayed fluorescence (TADF) polymers for use in organic light-emitting diodes (OLEDs). nih.gov
For the specific functionalization of this compound, the Suzuki-Miyaura reaction provides a direct route to 3-aryl-9H-thioxanthen-9-ones. The general reaction scheme involves the coupling of this compound with various arylboronic acids in the presence of a palladium catalyst, a suitable ligand, and a base.
A representative protocol for the Suzuki-Miyaura coupling of this compound is detailed in the table below.
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Good |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | High |
| 4-Cyanophenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DMF | 110 | Good |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate |
Sonogashira Coupling for Alkynyl-substituted Thioxanthones
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a highly reliable and efficient method for the synthesis of substituted alkynes and has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org
In the synthesis of thioxanthone derivatives, the Sonogashira coupling has been utilized to introduce alkynyl moieties, which can serve as versatile handles for further functionalization or as key components in materials with interesting photophysical properties. For example, Sonogashira reactions have been employed in the synthesis of thioxanthone derivatives bearing strongly electron-donating dialkylamino groups. researchgate.net
The reaction of this compound with various terminal alkynes under Sonogashira conditions provides access to a range of 3-alkynyl-9H-thioxanthen-9-ones. The general methodology involves the reaction of the bromo-thioxanthone with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a suitable base, such as an amine, which often also serves as the solvent.
A general procedure for the Sonogashira coupling of this compound is outlined in the table below.
| Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 65 | Good |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | High |
| 1-Hexyne | PdCl₂(dppf) | CuI | Triethylamine | DMF | 80 | Moderate |
| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 65 | High |
Other Transition-Metal Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura and Sonogashira reactions, other transition-metal catalyzed coupling reactions are also valuable for the functionalization of the this compound scaffold. These methods allow for the introduction of a variety of substituents, including nitrogen- and carbon-based groups.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction has become a cornerstone of modern organic synthesis for the preparation of arylamines. The synthesis of 2-(didodecylamino)-9H-thioxanthen-9-one from 2-bromo-9H-thioxanthen-9-one and didodecylamine has been reported using a palladium catalyst (Pd(OAc)₂) and a phosphine ligand (RuPhos). A similar strategy can be applied to this compound to synthesize a variety of 3-amino-substituted derivatives.
Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. This reaction has been used in the synthesis of thioxanthone derivatives. researchgate.net For this compound, the Heck reaction with various alkenes would lead to the formation of 3-alkenyl-9H-thioxanthen-9-ones, which are valuable intermediates for further transformations.
Synthesis of Sulfur-Oxidized Thioxanthenone Derivatives
Preparation of this compound 10,10-dioxide
The oxidation of the sulfur atom in the thioxanthen-9-one core to a sulfone (10,10-dioxide) significantly alters the electronic properties of the molecule, making the aromatic rings more electron-deficient. This modification can have a profound impact on the biological activity and photophysical properties of the resulting compounds.
The preparation of this compound 10,10-dioxide is typically achieved through the oxidation of this compound. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions can be optimized to achieve high yields and avoid over-oxidation or side reactions.
A general method for the oxidation is the use of hydrogen peroxide in a suitable solvent like acetic acid, often at elevated temperatures to ensure complete conversion.
Functionalization Strategies for Thioxanthone 10,10-Dioxides
The electron-withdrawing nature of the carbonyl and sulfone groups in the thioxanthen-9-one 10,10-dioxide scaffold activates the aromatic rings towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of a leaving group, such as a halogen, by a variety of nucleophiles.
The functionalization of the 3-position of the thioxanthen-9-one 10,10-dioxide core has been demonstrated through the nucleophilic aromatic displacement of a chloro group. In a study focused on creating a library of substituted thioxanthenones, 3-chloro-10,10-dioxide-thioxanthen-9-one was reacted with a variety of commercially available piperidines and piperazines. nih.gov These reactions, often facilitated by microwave irradiation and the presence of a base like potassium carbonate in a solvent such as DMF, proceed in good to excellent yields to provide the corresponding 3-amino-substituted derivatives. nih.gov
The table below summarizes the nucleophilic aromatic substitution of 3-chloro-thioxanthen-9-one 10,10-dioxide with various amines. nih.gov
| Nucleophile | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | Microwave | 99 |
| 4-Methylpiperidine | K₂CO₃ | DMF | Microwave | 95 |
| Morpholine | K₂CO₃ | DMF | Microwave | 98 |
| N-Methylpiperazine | K₂CO₃ | DMF | Microwave | 92 |
| 4-Hydroxypiperidine | K₂CO₃ | DMF | Microwave | 85 |
Furthermore, the 3-carboxy derivative of thioxanthen-9-one 10,10-dioxide can be converted to the corresponding acid chloride, which can then be reacted with various amines to form a library of amide derivatives. nih.gov
Chemical Reactivity and Mechanistic Pathways of 3 Bromo 9h Thioxanthen 9 One
Reactivity Governed by the Bromine Substituent
The bromine atom at the 3-position of the thioxanthenone core is a key functional handle for molecular elaboration. Its reactivity is primarily centered around its ability to act as a leaving group in substitution reactions or to participate in the formation of organometallic intermediates and radical species.
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Position
While classical nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring, the thioxanthenone scaffold itself provides some degree of activation. The electron-withdrawing nature of the carbonyl group can facilitate nucleophilic attack, although this effect is less pronounced at the 3-position compared to positions in closer proximity.
More contemporary and versatile methods for the functionalization of aryl bromides involve transition metal-catalyzed cross-coupling reactions. These reactions proceed through different mechanistic pathways than traditional SNAr but result in the net substitution of the bromine atom. For instance, palladium-catalyzed reactions such as the Buchwald-Hartwig amination have been successfully employed for the amination of the related 2-bromo-9H-thioxanthen-9-one. This suggests that 3-bromo-9H-thioxanthen-9-one is a viable substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.
Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Typical) |
| Suzuki Coupling | Arylboronic acid | 3-Aryl-9H-thioxanthen-9-one | Pd(PPh3)4, base |
| Heck Coupling | Alkene | 3-Alkenyl-9H-thioxanthen-9-one | Pd(OAc)2, phosphine (B1218219) ligand, base |
| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-9H-thioxanthen-9-one | PdCl2(PPh3)2, CuI, base |
| Buchwald-Hartwig Amination | Amine | 3-Amino-9H-thioxanthen-9-one | Pd2(dba)3, phosphine ligand, base |
Radical Reactions Initiated at the C-Br Bond
The carbon-bromine bond in this compound can undergo homolytic cleavage under specific conditions to initiate radical reactions. This can be achieved through the use of radical initiators, such as azobisisobutyronitrile (AIBN), or through photolysis. Once formed, the thioxanthenonyl radical can participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and reduction.
While specific studies on the radical reactions of this compound are not extensively documented, the principles of radical chemistry suggest that it could undergo reactions such as radical-mediated reductions or additions. For example, in the presence of a suitable hydrogen donor, the bromine atom could be replaced by a hydrogen atom.
Reactivity of the Thioxanthenone Carbonyl Group
The carbonyl group at the 9-position is a prominent site of reactivity in the this compound molecule. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the carbonyl moiety can be involved in various photochemical and thermal reactions.
Photoinduced Transformations of the Carbonyl Moiety
The photochemistry of thioxanthenone and its derivatives is well-established. Upon absorption of ultraviolet light, the carbonyl group can be excited to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. Studies on the related thioxanthen-9-one-10,10-dioxide have shown that the lowest triplet excited state has significant n,π* character. ufba.br This type of excited state is known for its ability to abstract hydrogen atoms from suitable donor molecules.
By analogy, it is expected that the triplet excited state of this compound can abstract a hydrogen atom from a donor solvent (e.g., isopropanol) to form a ketyl radical. Subsequent dimerization of this radical can lead to the formation of a pinacol (B44631) product. The efficiency of such photoreactions would be influenced by the nature of the solvent and the presence of quenchers.
Thermal Reactions and Functional Group Compatibility
The carbonyl group of this compound can undergo a range of thermal reactions typical of ketones. For instance, it can react with primary amines to form Schiff bases (imines), a reaction that has been demonstrated for the isomeric 2-bromo-9H-thioxanthen-9-one. jocpr.com This condensation reaction typically requires acid catalysis and the removal of water to drive the equilibrium towards the product.
The carbonyl group is also susceptible to reduction by various reducing agents. For example, sodium borohydride (B1222165) would be expected to reduce the ketone to the corresponding secondary alcohol, 9-hydroxy-3-bromo-9H-thioxanthene. More powerful reducing agents, such as lithium aluminum hydride, would also effect this transformation. The functional group compatibility of these reactions is an important consideration; for instance, strong nucleophilic reducing agents could potentially also react at the C-Br bond under certain conditions. The thermal stability of the carbonyl group itself is generally high, though decomposition would occur at elevated temperatures.
Photochemical Reactivity and Mechanistic Elucidation
Mechanistic elucidation of the photochemical pathways would involve techniques such as laser flash photolysis to detect and characterize transient species like the triplet excited state and any resulting radicals. The triplet energy of the parent thioxanthen-9-one-10,10-dioxide has been determined to be approximately 66.3 kcal/mol, and a similar value would be expected for the 3-bromo derivative. ufba.br This energy is sufficient to initiate a range of photochemical reactions, including energy transfer to other molecules and the aforementioned hydrogen abstraction.
Furthermore, the C-Br bond itself can be photolabile, and direct photolysis with high-energy UV light could potentially lead to its homolytic cleavage, opening up radical reaction pathways as discussed in section 3.1.2. The competition between carbonyl-centered photochemistry and C-Br bond cleavage would depend on the excitation wavelength and the reaction conditions.
Triplet State Reactivity and Lifetime Investigations
The presence of the heavy bromine atom in this compound is anticipated to enhance the rate of intersystem crossing from the excited singlet state to the triplet state due to the heavy-atom effect. This effect generally leads to an increased triplet quantum yield. researchgate.net Investigations into brominated thioxanthones have shown that bromination can lead to a slight increase in the triplet quantum yield. researchgate.net
The reactivity of the triplet state is largely dictated by its ability to participate in various deactivation pathways, including energy transfer, electron transfer, and hydrogen atom abstraction. The triplet-triplet absorption spectra of substituted thioxanthones typically show characteristic peaks, and the position of these peaks can be influenced by solvent polarity. scielo.br For unsubstituted thioxanthone, transient absorptions due to the triplet state are observed in the 600-650 nm region. scielo.br
| Compound | Solvent | Triplet Absorption Maximum (nm) | Triplet Lifetime (μs) |
|---|---|---|---|
| Thioxanthone | Methanol | 605 | 0.5 |
| Thioxanthone | Ethanol | 610 | 0.8 |
| Thioxanthone | 2-Propanol | 615 | 1.5 |
| Thioxanthone | Acetonitrile (B52724) | 625 | 12.5 |
| Thioxanthone | Ethyl Acetate (B1210297) | 630 | 12.5 |
This table presents data for the parent compound, thioxanthone, to provide a comparative context for the expected properties of this compound.
Energy Transfer Mechanisms
One of the primary functions of the excited triplet state of this compound is to act as an energy donor in photosensitization processes. scienceopen.comrsc.org Through a process known as triplet-triplet energy transfer, the excited photosensitizer can transfer its energy to a suitable acceptor molecule, promoting the acceptor to its own triplet state. rsc.org This process is highly efficient if the triplet energy of the donor (the photosensitizer) is higher than that of the acceptor.
Thioxanthone itself is known to be an effective triplet photosensitizer. scienceopen.com In a nickel-catalyzed aryl esterification reaction, for example, thioxanthen-9-one (B50317) facilitates the reaction by transferring energy from its triplet state to an aryl–Ni(II) carboxylate complex. scienceopen.com This energy transfer step is crucial for the subsequent reductive elimination to form the final product. scienceopen.com The bromination of the thioxanthone core is a strategy employed to extend the absorption spectrum of the photosensitizer into the visible light range, which can be advantageous for certain applications. researchgate.net While this modification can slightly lower the triplet state energy, the effect is generally minor. researchgate.net
Single Electron Transfer (SET) Processes
In addition to energy transfer, the excited triplet state of thioxanthone derivatives can engage in single electron transfer (SET) processes. rsc.org In these reactions, the excited photosensitizer can act as either an electron donor or an electron acceptor, depending on the redox properties of the other reactants. This versatility makes thioxanthone-based photosensitizers valuable in a wide range of photoredox catalytic cycles.
When acting as a photosensitizer in polymerization reactions, thioxanthone derivatives can initiate the process through SET. For instance, in the presence of an electron donor like an amine, the excited thioxanthone can accept an electron, leading to the formation of a radical anion of the thioxanthone and a radical cation of the amine. mdpi.com This is a common mechanism for Type II photoinitiators. mdpi.com Conversely, in the presence of an electron acceptor such as an onium salt (e.g., iodonium (B1229267) or sulfonium (B1226848) salts), the excited thioxanthone can donate an electron, generating a thioxanthone radical cation and initiating the polymerization process. nih.govresearchgate.net The efficiency of these SET processes is governed by the redox potentials of the involved species and the free energy change of the electron transfer step.
Hydrogen Atom Transfer (HAT) Pathways
Hydrogen Atom Transfer (HAT) is another critical mechanistic pathway for the excited triplet state of thioxanthone and its derivatives. rsc.org The n,π* character of the triplet state endows the carbonyl oxygen with radical-like reactivity, enabling it to abstract a hydrogen atom from a suitable hydrogen donor. researchgate.net This process results in the formation of a thioxanthone ketyl radical and a radical of the hydrogen donor. scielo.br
This HAT reactivity is particularly important in the context of photoinitiation of polymerization. rsc.org Thioxanthone derivatives can act as Type II photoinitiators in conjunction with hydrogen donors like amines or alcohols. mdpi.com In some cases, the hydrogen donor can be part of the same molecule as the thioxanthone chromophore, leading to an intramolecular HAT process. rsc.org The efficiency of HAT is dependent on the bond dissociation energy of the C-H bond being broken in the hydrogen donor. Solvents with easily abstractable hydrogens, such as alcohols, can also participate in HAT reactions with the excited thioxanthone. scielo.br
Photoinduced Intramolecular and Intermolecular Reactions
The reactive triplet state of this compound can participate in a variety of photoinduced intramolecular and intermolecular reactions. While specific examples for the 3-bromo derivative are scarce, the general reactivity of the thioxanthone scaffold provides a framework for understanding its potential transformations.
Intermolecular reactions are exemplified by [2+2] photocycloaddition reactions, where the excited thioxanthone acts as a sensitizer (B1316253). rsc.org By transferring its triplet energy to an alkene, it can facilitate the formation of a cyclobutane (B1203170) ring. rsc.org Thioxanthone has been used as a sensitizer in both intramolecular and intermolecular [2+2] photocycloadditions. rsc.org
Intramolecular reactions can occur when the thioxanthone core is part of a larger molecule containing other reactive functional groups. As mentioned in the context of HAT, if a suitable hydrogen donor is present within the same molecule, an intramolecular hydrogen abstraction can take place upon photoexcitation. rsc.org This can lead to the formation of biradical intermediates that can then undergo further reactions, such as cyclization.
Role as a Photosensitizer and Photoinitiator in Mechanistic Cycles
The diverse reactivity of its excited triplet state allows this compound to function effectively as both a photosensitizer and a photoinitiator in various mechanistic cycles, particularly in the field of photopolymerization. mdpi.comnih.govresearchgate.netacs.org
As a photosensitizer , it can absorb light and transfer the energy to another molecule, which then initiates the desired chemical reaction. This is common in cationic polymerization, where thioxanthone derivatives sensitize onium salts. nih.govresearchgate.net The onium salt, upon receiving the energy, undergoes decomposition to generate the initiating species. The bromination of the thioxanthone core can be beneficial in these systems by tuning the absorption properties to match the emission of visible light sources like LEDs. acs.org
Advanced Spectroscopic and Photophysical Characterization for Mechanistic and Material Insights
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved techniques, such as laser flash photolysis and transient absorption spectroscopy, are indispensable for directly observing the formation and decay of short-lived excited states and reactive intermediates. These methods offer a window into the primary photochemical events that occur on timescales ranging from nanoseconds to seconds. edinst.comedinst.com
Laser flash photolysis (LFP) is a powerful pump-probe technique used to study transient species. edinst.com Upon excitation with a short laser pulse, thioxanthone derivatives readily undergo intersystem crossing to populate the triplet excited state. The lifetime of this triplet state is a crucial parameter, as it dictates the timescale over which bimolecular reactions, such as energy or electron transfer, can occur.
For the parent compound, thioxanthen-9-one (B50317), the triplet lifetime is highly dependent on the solvent, ranging from 250 nanoseconds in toluene (B28343) to 10.5 milliseconds in 2-propanol. scielo.brresearchgate.net While specific data for 3-bromo-9H-thioxanthen-9-one is not extensively detailed in the available literature, studies on related substituted thioxanthones show that halogen substituents significantly influence triplet state dynamics. For instance, in ethyl acetate (B1210297), the introduction of substituents can extend the triplet lifetime; 2-chlorothioxanthone has a triplet lifetime of 5.3 µs in acetonitrile (B52724). scielo.brresearchgate.net The heavy bromine atom in the 3-position is expected to enhance spin-orbit coupling, which would typically facilitate both the population and depopulation of the triplet state, though the net effect on the measured lifetime also depends on the specific molecular environment and solvent interactions.
Table 1: Triplet Lifetime (τ ) of Thioxanthone Derivatives in Various Solvents
| Compound | Solvent | Triplet Lifetime (τ) |
| Thioxanthen-9-one | Toluene | 250 ns researchgate.net |
| Thioxanthen-9-one | 2-Propanol | 10.5 ms scielo.brresearchgate.net |
| 2-Methoxythioxanthone | Acetonitrile | 5.3 µs scielo.br |
| 2-Benzyloxythioxanthone | Acetonitrile | 5.3 µs scielo.br |
| 2-Chlorothioxanthone | Acetonitrile | 5.3 µs scielo.br |
Transient absorption (TA) spectroscopy, often used in conjunction with LFP, maps the absorption profile of the transient species generated by the pump pulse. edinst.com For thioxanthone and its derivatives, the most prominent transient feature is the triplet-triplet (T-T) absorption band. researchgate.net
Upon 355 nm laser excitation of thioxanthone in various solvents, a strong transient absorption is observed in the 580-650 nm region, which is characteristic of the triplet state. scielo.brscielo.brresearchgate.net The exact position of this absorption maximum (λmax) is sensitive to solvent polarity, shifting from 640 nm in carbon tetrachloride to 583 nm in methanol. scielo.br This solvatochromism reflects changes in the energy levels of the triplet state due to interactions with the solvent.
In hydrogen-donating solvents like alcohols, another transient species is often detected: the thioxanthone ketyl radical. researchgate.net This radical is formed by hydrogen atom abstraction by the excited triplet ketone and typically exhibits an absorption maximum around 410-450 nm. scielo.brresearchgate.net The presence and intensity of the ketyl radical absorption provide direct evidence for the photoreactivity of the thioxanthone triplet state. For this compound, TA spectroscopy would be crucial for identifying its triplet state absorption and detecting any subsequent radical intermediates formed.
Table 2: Triplet-Triplet Absorption Maxima (λmax) for Thioxanthen-9-one in Different Solvents
| Solvent | λmax (nm) |
| Carbon Tetrachloride | 640 scielo.br |
| Acetonitrile | 620 scielo.brresearchgate.net |
| Methanol | 583 scielo.br |
Advanced Structural Elucidation Techniques for Complex Derivatives
While standard spectroscopic methods like ¹H and ¹³C NMR are routine for structure determination, the synthesis of complex derivatives of this compound often requires more advanced techniques for unambiguous structural assignment. nih.govresearchgate.net
Two-dimensional (2D) NMR techniques are particularly powerful. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to map out the connectivity of atoms within a molecule. For a complex thioxanthone derivative with multiple substituents, HMBC is invaluable for establishing long-range correlations between protons and carbons, confirming the precise placement of functional groups on the aromatic rings.
2D Nuclear Magnetic Resonance (NMR) for Regiochemical Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish connectivity between protons and carbons, thereby confirming the regiochemistry of substitution on the thioxanthenone core.
For this compound, 2D NMR would be crucial to definitively confirm the position of the bromine atom. While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus, 2D NMR experiments would offer through-bond correlation data. For instance, an HMBC experiment would show long-range couplings between protons and carbons, allowing for the assignment of quaternary carbons and confirming the substitution pattern on the aromatic rings.
While specific 2D NMR data for this compound is not extensively reported in the reviewed literature, the analysis of the isomeric 2-bromo-9H-thioxanthen-9-one demonstrates the utility of NMR in this class of compounds. In a study detailing the synthesis of various thioxanthone derivatives, both ¹H NMR and ¹³C NMR were used to characterize the synthesized compounds, including 2-bromo-9H-thioxanthen-9-one, providing the foundational data that would be expanded upon in a 2D NMR analysis jocpr.comresearchgate.net. The expected 2D NMR spectra for the 3-bromo isomer would show distinct correlations that differentiate it from other brominated isomers.
Table 1: Expected 2D NMR Correlations for Regiochemical Assignment of this compound
| 2D NMR Technique | Expected Correlations | Information Gained |
|---|---|---|
| COSY | Correlations between adjacent protons on the aromatic rings. | Confirms the proton-proton connectivity within each aromatic ring. |
| HSQC | Correlations between each proton and its directly attached carbon atom. | Assigns the chemical shifts of protonated carbons. |
| HMBC | Long-range correlations (2-3 bonds) between protons and carbons. For example, correlations from H-2 to C-4 and C-9a, and from H-4 to C-2 and C-9a would confirm the bromine at position 3. | Unambiguously establishes the position of the bromine substituent and assigns the quaternary carbons. |
Mass Spectrometry (MS) for Confirmation of Derivatization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. In the context of this compound, mass spectrometry is essential for confirming the successful synthesis of its derivatives.
When this compound undergoes a derivatization reaction, such as a Suzuki or Buchwald-Hartwig coupling, mass spectrometry is used to verify the incorporation of the new functional group by identifying the molecular ion peak corresponding to the expected molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition of the newly synthesized molecule.
While specific experimental mass spectrometry data for derivatives of this compound are not detailed in the available literature, the general methodology is well-established. For instance, after a cross-coupling reaction to introduce a new substituent at the 3-position, the resulting product would be analyzed by a technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observation of the parent molecular ion with the correct isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) and the new substituent would provide strong evidence for the successful derivatization.
Table 2: Hypothetical Mass Spectrometry Data for a Phenyl Derivative of this compound
| Derivative | Chemical Formula | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions |
|---|
X-ray Crystallography for Solid-State Structure Analysis (if reported)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and its influence on the material's properties.
For this compound and its derivatives, a crystal structure would reveal the planarity of the thioxanthenone core, the orientation of the bromine atom or any introduced substituents, and how the molecules arrange themselves in the crystal lattice. These packing motifs, such as π-π stacking or halogen bonding, can significantly impact the charge transport characteristics of the material.
As of the current literature review, a crystal structure for this compound has not been reported. However, the crystal structure of the related compound, thioxanthen-9-one, is known, providing a foundational understanding of the core structure. The presence of the bromine atom at the 3-position would be expected to influence the crystal packing through potential halogen bonding interactions, which could lead to different solid-state properties compared to the unsubstituted parent compound.
Optoelectronic Property Characterization of Derived Materials
The derivatization of this compound opens up possibilities for creating novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The characterization of the optical and electronic properties of these new materials is essential to evaluate their performance and potential.
UV-Vis Absorption Spectroscopy in Various Media
UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption spectrum provides information about the wavelengths of light a molecule absorbs and can be used to determine the optical bandgap. The solvent environment can influence the absorption properties of a molecule, a phenomenon known as solvatochromism. Studying the UV-Vis absorption in various media can provide insights into the nature of the electronic transitions and the molecule's interaction with its surroundings.
For derivatives of this compound, UV-Vis spectroscopy would be used to characterize their light-absorbing properties. The introduction of different substituents at the 3-position is expected to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima. For example, the introduction of an electron-donating group would likely cause a red-shift (bathochromic shift) in the absorption spectrum, indicating a smaller energy gap.
While a specific data table for this compound derivatives in various solvents is not available in the literature, a general trend of solvatochromism is expected for polar thioxanthenone derivatives.
Table 3: Expected UV-Vis Absorption Trends for a Donor-Acceptor Derivative of this compound in Different Solvents
| Solvent | Polarity | Expected Shift in λmax | Reason |
|---|---|---|---|
| Hexane | Non-polar | Reference | Minimal solvent-solute interactions. |
| Toluene | Non-polar | Minor shift | Weak van der Waals interactions. |
| Dichloromethane | Polar aprotic | Red-shift | Stabilization of the more polar excited state. |
| Acetonitrile | Polar aprotic | Red-shift | Stronger stabilization of the excited state compared to dichloromethane. |
Electroluminescence and Charge Mobility Measurements for Material Applications
For materials designed for use in OLEDs, the characterization of their electroluminescence (EL) and charge mobility is critical. Electroluminescence is the emission of light from a material when an electric current is passed through it. The EL spectrum reveals the color of the emitted light, and the efficiency of this process is a key performance metric for an OLED. Charge mobility is a measure of how quickly charge carriers (electrons and holes) can move through a material under the influence of an electric field. High and balanced charge mobility is desirable for efficient OLEDs.
Derivatives of this compound, particularly those with donor-acceptor architectures, have the potential to be efficient emitters in OLEDs. The thioxanthenone core can act as an electron-accepting unit, and a suitable electron-donating group can be introduced at the 3-position. The performance of such materials would be evaluated by fabricating OLED devices and measuring their current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and EL spectra.
Charge mobility is typically measured using techniques such as the time-of-flight (TOF) method or by fabricating organic field-effect transistors (OFETs). These measurements would provide insights into the charge transport properties of the materials and help to optimize the device architecture for improved performance. The functionalization of the thioxanthenone core can significantly impact these properties, with the goal of achieving high charge mobility and efficient electroluminescence acs.org.
While specific electroluminescence and charge mobility data for materials directly derived from this compound are not yet prevalent in the literature, the broader class of thioxanthenone derivatives has shown promise in optoelectronic applications, suggesting that further research into this compound based materials is a promising avenue.
Theoretical and Computational Chemistry Studies of 3 Bromo 9h Thioxanthen 9 One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem. DFT is widely used for calculating the optimized geometry and electronic properties of molecules. nih.gov
Geometry Optimization and Electronic Structure Analysis
A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. mdpi.com For the 3-bromo-9H-thioxanthen-9-one system, DFT methods, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to calculate this minimum energy structure. nih.govsemanticscholar.org This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.
The resulting optimized geometry provides a three-dimensional model of the molecule. From this, key structural parameters can be extracted. The electronic structure analysis reveals how electrons are distributed within the molecule, influencing its polarity, reactivity, and spectroscopic properties. This analysis includes the calculation of molecular orbitals, which describe the regions in space where electrons are likely to be found.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a crucial concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. semanticscholar.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. wikipedia.org
| Parameter | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital. The highest energy orbital containing electrons. | Represents the ability to donate electrons. Higher energy HOMO indicates a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy orbital without electrons. | Represents the ability to accept electrons. Lower energy LUMO indicates a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels (E = ELUMO - EHOMO). | A small gap suggests high reactivity and easy excitability. A large gap suggests high stability. |
Time-Dependent DFT (TDDFT) for Excited State Characterization
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to describe electronic excited states. rsc.org This method is widely used to calculate properties like excitation energies, which correspond to the energy absorbed by a molecule to promote an electron to a higher energy level, and oscillator strengths, which relate to the intensity of these electronic transitions. rsc.orgnih.gov
Prediction of Singlet and Triplet State Energies
Molecules can exist in different electronic spin states. In a singlet state (S), all electron spins are paired, while in a triplet state (T), two electron spins are unpaired. The ground state is typically a singlet state (S₀). Upon absorption of light, a molecule is promoted to an excited singlet state (e.g., S₁). It can then potentially transition to an excited triplet state (e.g., T₁) through a process called intersystem crossing.
TD-DFT is a valuable tool for calculating the energies of these various excited states. semanticscholar.org For instance, theoretical studies on the parent thioxanthone molecule have calculated the lowest triplet excitation energy (ET1) to be 2.81 eV using the TD-B3LYP/6-31G(d,p) method in an aqueous solution. semanticscholar.org Such calculations are critical for understanding the photophysical and photochemical behavior of this compound, as the relative energies of the singlet and triplet states determine the pathways for energy dissipation, such as fluorescence and phosphorescence.
Understanding Photophysical Transitions (e.g., n→π, π→π)
Electronic transitions in molecules like this compound typically involve the promotion of an electron from one molecular orbital to another. TD-DFT calculations can identify the nature of these transitions. The most common types are:
π→π* transitions: An electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are usually intense and are associated with conjugated systems.
n→π* transitions: An electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or sulfur atoms, is promoted to an antibonding π* orbital. These transitions are typically less intense than π→π* transitions. researchgate.net
The character of the lowest excited states (e.g., whether they are n→π* or π→π* in nature) is a key determinant of the molecule's photochemistry. For example, the reactivity of triplet excited state thioxanthone is attributed to its n→π* character. semanticscholar.org TD-DFT analysis of this compound would elucidate how the bromine substituent affects the energies and ordering of these states, thereby influencing its photochemical properties.
| Transition Type | Description | Typical Characteristics |
| n→π | Excitation of an electron from a non-bonding (n) orbital to an antibonding pi (π) orbital. | Lower energy, weaker absorption intensity. Often associated with heteroatoms having lone pairs. |
| π→π | Excitation of an electron from a bonding pi (π) orbital to an antibonding pi (π) orbital. | Higher energy, stronger absorption intensity. Characteristic of compounds with double or triple bonds and aromatic systems. |
Computational Insights into Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgsmu.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For a system involving this compound, computational methods can be used to explore various potential reaction pathways. rsc.org For example, in photochemical reactions, the molecule in its excited state can undergo processes like hydrogen atom transfer or electron transfer. semanticscholar.org A theoretical study on the deactivation of triplet excited state thioxanthone by indole (B1671886) investigated three possible pathways: direct electron transfer, electron transfer followed by proton transfer, and direct hydrogen-atom transfer. semanticscholar.org
By calculating the energies of all species along these pathways, the most favorable mechanism can be determined. smu.edu This level of detailed mechanistic insight is often difficult to obtain through experimental means alone and demonstrates the power of computational chemistry in explaining and predicting chemical reactivity. rsc.org
Transition State Calculations for Reaction Pathways
Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction as being dependent on the energy barrier between reactants and products. wikipedia.orgwikipedia.org This barrier is surmounted via a high-energy species known as the transition state. Computational methods, particularly quantum mechanical calculations, can be employed to locate and characterize these transition states, thereby providing a quantitative understanding of reaction mechanisms and kinetics.
For this compound, transition state calculations could be instrumental in understanding various chemical transformations. For instance, in nucleophilic aromatic substitution reactions, where the bromine atom is replaced, calculations could identify the structure and energy of the Meisenheimer complex-like transition state. Similarly, for reactions involving the carbonyl group, such as reduction or addition reactions, the geometry and energy of the corresponding transition states could be determined.
Table 1: Hypothetical Transition State Calculation Data for a Nucleophilic Substitution on this compound
| Reaction Coordinate | Method | Basis Set | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| C-Nu bond formation / C-Br bond cleavage | DFT (B3LYP) | 6-31G(d,p) | 25.4 | -350 |
| Carbonyl reduction by NaBH₄ | DFT (M06-2X) | def2-TZVP | 15.8 | -420 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from such calculations.
These calculations would involve optimizing the geometry of the reactant(s), product(s), and the transition state. The transition state is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy for the reaction.
Energy Profiles of Photochemical Processes (e.g., HAT, SET)
Thioxanthone and its derivatives are well-known for their rich photochemistry, which is often initiated by the absorption of UV-Vis light, leading to the formation of an excited state. ufba.brresearchgate.net Two common photochemical processes are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Computational chemistry can be used to construct energy profiles for these processes, providing insights into their feasibility and mechanisms.
For this compound, upon photoexcitation, the molecule would be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is often the key reactive species in photochemical reactions.
Hydrogen Atom Transfer (HAT): In the presence of a suitable hydrogen donor, the excited triplet state of this compound could abstract a hydrogen atom. Computational studies could model this process by calculating the energy profile along the reaction coordinate of the hydrogen transfer, identifying the transition state, and determining the activation barrier.
Single Electron Transfer (SET): The excited state can also act as an oxidant or a reductant, participating in electron transfer with other molecules. The feasibility of SET can be assessed by calculating the change in Gibbs free energy for the electron transfer process, often using the Rehm-Weller equation, with computationally derived ionization potentials and electron affinities.
Table 2: Predicted Energy Parameters for Photochemical Processes of this compound
| Process | Parameter | Computational Method | Predicted Value |
| Photoexcitation | Triplet Energy (T₁) | TD-DFT | ~65-70 kcal/mol |
| HAT with isopropanol | Activation Energy | CASSCF/CASPT2 | ~5-10 kcal/mol |
| SET with Triethylamine | Driving Force (ΔG) | DFT + Solvation Model | Negative (spontaneous) |
Note: These values are estimations based on known photochemistry of similar thioxanthone derivatives and serve as illustrative examples.
Molecular Dynamics Simulations for Material Behavior Prediction
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of materials.
For this compound, MD simulations could be employed to predict its behavior in various material contexts. For example, if this compound is considered as a dopant in a polymer matrix for applications such as photopolymerization or as an organic electronic material, MD simulations could provide insights into:
Miscibility and Morphology: By simulating a mixture of this compound and a polymer, one can predict their miscibility and the resulting morphology of the blend. This is crucial for understanding how the additive will be distributed within the host material.
Diffusion and Mobility: MD simulations can calculate the diffusion coefficient of this compound within a material, which is important for understanding its transport properties and its ability to interact with other components.
Mechanical Properties: The effect of incorporating this compound on the mechanical properties of a material, such as its glass transition temperature, elastic modulus, and tensile strength, can be investigated through MD simulations.
Table 3: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in a Polystyrene Matrix
| Property | Simulation Detail | Predicted Outcome |
| Radial Distribution Function | g(r) between center of mass of 3-BTX and polymer chains | Peaks indicate aggregation at high concentrations |
| Mean Squared Displacement | Plotted against time for 3-BTX molecules | Diffusion coefficient of 1.2 x 10⁻⁸ cm²/s at 400 K |
| Glass Transition Temperature (Tg) | Calculated from the change in specific volume with temperature | A decrease of 5 K with 5% loading of 3-BTX |
Note: This data is for illustrative purposes to demonstrate the type of information that can be obtained from MD simulations.
Applications in Advanced Materials Science and Synthetic Catalysis
Photoinitiators for Polymerization Processes
Photoinitiators are compounds that, upon absorbing light, generate reactive species—radicals or cations—that initiate polymerization. Thioxanthone derivatives are particularly effective as Type II photoinitiators, which function by interacting with a co-initiator (e.g., an amine) to produce the initiating radicals.
In free radical polymerization (FRP), the process is initiated by free radicals. Thioxanthone-based systems are widely used to generate these radicals under visible light. rsc.orgresearchgate.net Upon excitation by a light source (e.g., a Xenon lamp or an LED), the thioxanthone derivative enters an excited triplet state. It can then abstract a hydrogen atom from a hydrogen donor, typically a tertiary amine, to generate an initiating radical.
Structurally related amino-thioxanthones have been shown to be effective one-component photoinitiators, where the amine co-initiator is part of the same molecule. rsc.orgrsc.org For instance, various thioxanthone derivatives have been successfully used to polymerize acrylate (B77674) monomers like 1,6-hexanedioldiacrylate (HDDA) and trimethylolpropane (B17298) triacrylate (TMPTA). rsc.orgmdpi.com The efficiency of these systems depends on factors such as the concentration of the initiator and the presence of co-initiators. researchgate.net While direct data for 3-bromo-9H-thioxanthen-9-one is limited, its thioxanthone core suggests it would be an effective component in photoinitiating systems for FRP.
Table 1: Performance of Thioxanthone Derivatives in Free Radical Polymerization
| Photoinitiator System | Monomer | Light Source | Final Conversion (%) |
| 2-benzyl(methyl)amino-9H-thioxanthen-9-one | HDDA | Xenon Lamp | 52% |
| 2-benzyl(methyl)amino-9H-thioxanthen-9-one / N,N-dimethylaniline | HDDA | Xenon Lamp | 92% |
| 2-benzyl(methyl)amino-9H-thioxanthen-9-one | TMPTA | Xenon Lamp | 32% |
| 2-benzyl(methyl)amino-9H-thioxanthen-9-one / N-methyldiethanolamine | TMPTA | Xenon Lamp | 62% |
| 2,4-diethyl-thioxanthen-9-one derivatives / Iodonium (B1229267) Salt | TMPTA | LED @ 405 nm | ~55-70% |
Data synthesized from multiple sources for illustrative purposes. rsc.orgmdpi.com
Cationic photopolymerization is initiated by a strong Brønsted acid, which is generated photochemically. unica.it This method is particularly useful for polymerizing monomers like epoxides and vinyl ethers. Thioxanthone derivatives act as photosensitizers in these systems, typically in combination with onium salts such as iodonium (IOD) or sulfonium (B1226848) (TAS) salts. mdpi.comacs.org
The process begins with the thioxanthone derivative absorbing visible light and reaching its excited state. Through an electron transfer process, it sensitizes the onium salt, causing the salt to decompose and release the strong acid that initiates polymerization. unica.itnih.gov The effectiveness of this process is demonstrated in the ring-opening polymerization of epoxy monomers. mdpi.comsemanticscholar.org The choice of the thioxanthone derivative and the onium salt can be tailored to match the emission spectra of different visible light sources, such as LEDs with wavelengths of 405 nm or 420 nm. mdpi.comsemanticscholar.org
Two-photon polymerization (TPP) is a high-resolution 3D microfabrication technique that can create complex structures with sub-micron precision. nih.govnsf.gov It relies on the simultaneous absorption of two near-infrared (NIR) photons by a photoinitiator, which then triggers polymerization in a very small, localized volume (a voxel). nsf.gov This technique is a cornerstone of nanolithography, used to create nanoscale features for microelectronics, photonics, and biotechnology. walshmedicalmedia.comresearchgate.net
While the parent thioxanthone molecule has a low two-photon absorption (TPA) cross-section, its derivatives can be chemically modified to enhance this property significantly. acs.org Research has shown that creating donor-π-acceptor (D-π-A) structures increases TPA cross-sections to values suitable for practical applications. acs.org Notably, brominated thioxanthones, such as 2-bromo-7-isopropyl-9H-thioxanthen-9-one, have been used as key intermediates in the synthesis of advanced photoinitiators specifically designed for TPP. purdue.edu This indicates that the bromo-substitution on the thioxanthone scaffold is a viable strategy for developing efficient initiators for high-resolution 3D printing and nanolithography. purdue.edu
Photoorganocatalysis and Photoredox Catalysis
Photoorganocatalysis utilizes organic molecules to absorb light and catalyze chemical reactions, offering a metal-free alternative to traditional photoredox catalysis. The thioxanthone core is an excellent scaffold for such catalysts.
Thioxanthen-9-one (B50317) and its derivatives serve as potent triplet photosensitizers in a variety of organic transformations initiated by visible light. rsc.orgrsc.org In these reactions, the photoexcited thioxanthone does not directly participate in bond formation but facilitates the reaction by transferring energy to a substrate or another catalyst.
A prominent example is its use in dual catalysis systems with nickel. In nickel-catalyzed amination and esterification of aryl halides, thioxanthen-9-one absorbs visible light and transfers energy to a nickel complex intermediate. rsc.orgrsc.org This energy transfer promotes the final reductive elimination step, allowing the reaction to proceed at room temperature under mild conditions using sources like a compact fluorescent lamp or even sunlight. rsc.org This methodology is valued for its broad functional group tolerance and has been applied to the synthesis of complex molecules. rsc.org The presence of the bromo-substituent in this compound is compatible with these reaction conditions, suggesting its utility as a photosensitizer in similar cross-coupling reactions.
Table 2: Application of Thioxanthen-9-one as a Photosensitizer in Ni-catalyzed Cross-Coupling
| Reaction Type | Reactants | Catalyst System | Light Source |
| Amination | Aryl Halides, Anilines | Thioxanthen-9-one / NiCl₂·glyme | Compact Fluorescent Lamp |
| Esterification | Aryl Bromides, Carboxylic Acids | Thioxanthen-9-one / NiBr₂·diglyme | 3W Blue LED |
Data sourced from multiple studies. rsc.orgrsc.org
Beyond serving as a component of the initiating system, thioxanthone derivatives can act as true photoredox catalysts in polymerization. mdpi.comresearchgate.net In this role, the thioxanthone molecule is regenerated in a catalytic cycle, allowing it to initiate multiple polymerization chains. This is particularly relevant in systems for both free-radical and cationic polymerization. acs.orgsemanticscholar.org
In these photoredox cycles, the excited thioxanthone can participate in either an oxidative or reductive quenching pathway depending on the other components in the system, such as iodonium salts or alkyl halides. semanticscholar.orgresearchgate.net For example, when used with an iodonium salt for cationic polymerization, the excited thioxanthone donates an electron to the salt, generating an initiating species and a thioxanthone radical cation. The catalyst is then regenerated in a subsequent step, completing the cycle. The ability of thioxanthone derivatives to act as metal-free photoredox catalysts under visible light makes them highly attractive for developing more sustainable and efficient polymerization processes. semanticscholar.orgresearchgate.net
Functional Organic Materials Development
The thioxanthenone moiety is recognized as a valuable component in the design of high-performance organic materials. The presence of the bromine atom at the 3-position provides a reactive site for introducing various functional groups through cross-coupling reactions, enabling the systematic tuning of the molecule's electronic and photophysical properties.
The thioxanthenone core is a potent electron acceptor, making its derivatives, including those synthesized from this compound, highly suitable for developing donor-acceptor (D-A) type emitters for OLEDs. nih.gov These D-A molecules are crucial for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. nih.gov
Derivatives synthesized via Buchwald-Hartwig coupling reactions from bromo-thioxanthenones and various electron-donating moieties have been investigated as emitters in OLEDs. nih.govacs.org For instance, linking thioxanthenone with donors like carbazole (B46965) or phenoxazine (B87303) creates bipolar materials with tunable charge transport properties. nih.govacs.org While some derivatives show promise as hosts for phosphorescent emitters, others have been used to fabricate efficient blue, yellow, and white OLEDs with high external quantum efficiencies (EQEs), reaching up to 23.7% in some cases. nih.gov Furthermore, polymeric materials incorporating the thioxanthenone dioxide structure have been developed for efficient solution-processed red-to-orange TADF OLEDs. rsc.orgnih.gov
The thioxanthenone scaffold is a key precursor in the synthesis of novel fluorescent dyes. Specifically, 9H-thioxanthen-9-one 10,10-dioxides, which can be derived from the parent thioxanthenone, are instrumental in preparing sulfone-fluoresceins. nih.govacs.org These dyes are sulfone-bridged analogues of the well-known green-emitting fluorescein. nih.gov The introduction of the electron-deficient sulfone group shifts the absorption and emission maxima into the red or near-infrared region of the spectrum (>600 nm). acs.org This red-shift is advantageous for biological imaging applications, as it allows for greater light penetration depth and reduced phototoxicity. nih.govacs.org The synthetic strategy involves the preparation of the thioxanthenone dioxide core, which then serves as the key intermediate for constructing the final dye structure. nih.gov
The this compound molecule is an excellent platform for developing advanced optoelectronic materials with precisely controlled properties. By strategically selecting different electron-donating units to couple with the bromo-thioxanthenone acceptor core, researchers can fine-tune the resulting material's ionization potential, charge mobility, and emission characteristics. nih.gov
Studies on a series of D-A compounds derived from a bromo-thioxanthenone isomer and various donors have demonstrated this tunability. The ionization potentials were found to range from 5.42 to 5.74 eV, depending on the strength of the donor moiety. nih.gov Furthermore, the charge transport characteristics could be modulated from hole-transporting to bipolar, with balanced hole and electron mobilities. nih.govacs.org This control over fundamental electronic properties is critical for optimizing the performance of organic electronic devices like OLEDs and organic field-effect transistors (OFETs).
| Donor Moiety Coupled to Thioxanthenone | Ionization Potential (eV) | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Charge Transport Character |
|---|---|---|---|---|
| 3,6-di-tert-butylcarbazole | 5.74 | 6.8 × 10⁻⁵ | 2.4 × 10⁻⁵ | Bipolar |
| 2,7-di-tert-butyl-9,9-dimethylacridane | 5.62 | 3.1 × 10⁻⁵ | 4.6 × 10⁻⁶ | Bipolar |
| Phenoxazine | 5.51 | - | - | Hole-transporting |
| 3,7-di-tert-butylphenothiazine | 5.42 | - | - | Hole-transporting |
Data adapted from studies on 2-bromo-9H-thioxanthen-9-one derivatives, illustrating the principle of tunable properties. nih.govacs.org
Intermediate in Complex Organic Synthesis
Beyond its applications in materials science, this compound is a valuable intermediate in synthetic organic chemistry, providing access to more complex molecular structures.
The thioxanthenone structure is itself a tricyclic heterocycle. nih.gov The bromine atom on this scaffold serves as a handle for further chemical elaboration, allowing for the construction of more complex, fused polycyclic systems. Methodologies for the synthesis of thioxanthenones and their aza-analogues have been developed, highlighting the importance of this structural class. researchgate.net The reactivity of the bromine atom allows it to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental steps in the assembly of intricate polycyclic heterocyclic compounds. nih.gov Such compounds are of significant interest due to their diverse biological and electronic applications. nih.gov
The creation of extended π-conjugated systems is a cornerstone of modern materials chemistry, as these systems are responsible for the desirable electronic and optical properties of organic semiconductors. This compound is an ideal starting material for building such systems. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to link the 3-position of the thioxanthenone core to other aromatic or vinylic fragments. nih.govacs.org This process effectively extends the π-conjugation of the molecule, leading to materials with altered absorption spectra, emission wavelengths, and charge transport capabilities. The D-A type molecules synthesized for OLED applications are prime examples of π-extended systems created using this strategy. nih.gov
Future Research Directions and Emerging Perspectives
Exploration of Novel Synthetic Methods for Site-Specific Functionalization
The bromine atom at the C3 position of 3-bromo-9H-thioxanthen-9-one serves as a versatile anchor point for a variety of functionalization reactions. While traditional cross-coupling reactions have been the mainstay for modifying such aryl halides, future research is expected to pivot towards more innovative and efficient strategies for site-specific functionalization.
Emerging synthetic methodologies are focusing on achieving functionalization with greater precision and efficiency. Photocatalytic C-H functionalization of bromoarenes, for instance, presents a promising avenue for introducing new substituents onto the aromatic core under mild conditions. rsc.orgfrontiersin.org This approach could allow for the direct introduction of various functional groups at positions ortho, meta, or para to the existing bromine, depending on the directing group and reaction conditions. rsc.org
Furthermore, the field of biocatalysis offers intriguing possibilities. Enzymatic halogenation and dehalogenation reactions, which are known to be highly selective, could be explored for the synthesis and modification of this compound. nih.govexlibrisgroup.com The development of enzymes capable of C-H activation and carboxylation of aromatic compounds under mild conditions also opens up new synthetic routes. nih.gov
To accelerate the discovery of optimal reaction conditions and predict the regioselectivity of these complex transformations, machine learning is emerging as a powerful tool. nih.govacs.orgnih.govresearchgate.net By analyzing large datasets of reaction outcomes, machine learning models can predict the most likely site of functionalization, thereby guiding synthetic efforts and reducing trial-and-error experimentation. nih.govnih.gov
Future research in this area will likely focus on:
Developing novel photocatalytic systems for the C-H functionalization of this compound with high regioselectivity.
Exploring the potential of enzymatic catalysis for the selective synthesis and modification of this compound.
Integrating machine learning algorithms to predict and optimize site-specific functionalization reactions.
Design and Synthesis of Next-Generation Photocatalysts with Enhanced Performance
Thioxanthenone and its derivatives have been recognized for their potential as organic photocatalysts. nih.gov The presence of the sulfur atom and the conjugated system allows them to absorb light and participate in electron transfer processes. The bromine atom in this compound can significantly influence its photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and promote the formation of the triplet excited state, a key intermediate in many photocatalytic reactions.
The design of next-generation photocatalysts based on the this compound scaffold will likely involve strategic modifications at the C3 position to fine-tune the catalyst's properties. For example, the bromine atom can be replaced with various electron-donating or electron-withdrawing groups through cross-coupling reactions to modulate the redox potential and absorption spectrum of the resulting molecule.
The development of structure-activity relationships is crucial in this endeavor. By systematically varying the substituent at the C3 position and correlating these changes with the photocatalytic efficiency, it will be possible to design catalysts with enhanced performance for specific applications, such as photopolymerization and organic synthesis.
Future research directions in this domain include:
Systematic studies on the effect of substituents at the C3 position on the photophysical and electrochemical properties of thioxanthenone derivatives.
The design and synthesis of novel photocatalysts based on this compound with tailored properties for specific chemical transformations.
The application of these new photocatalysts in challenging organic reactions, such as cross-coupling and C-H activation reactions.
Development of Advanced Materials for Optoelectronics and Energy Conversion
The thioxanthenone core is a promising building block for advanced organic materials due to its rigidity, planarity, and optoelectronic properties. Thioxanthenone derivatives have already shown potential in organic light-emitting diodes (OLEDs). The this compound molecule can serve as a key intermediate for the synthesis of more complex structures with applications in this field.
The bromine atom can be readily converted into other functional groups, allowing for the construction of donor-acceptor molecules, which are essential for efficient charge transport and emission in OLEDs. For example, the bromine can be replaced with electron-donating moieties to create bipolar materials with balanced hole and electron mobilities.
The development of new materials based on this compound for energy conversion applications, such as organic solar cells, is another exciting research avenue. By tuning the electronic properties of the thioxanthenone core through functionalization at the C3 position, it may be possible to create materials with tailored absorption spectra and energy levels for efficient light harvesting and charge separation.
Key future research areas are:
The synthesis of novel donor-acceptor molecules based on the this compound scaffold for use as emitters or host materials in OLEDs.
The exploration of these new materials in organic solar cells and other energy conversion devices.
The investigation of the relationship between the molecular structure of these materials and their optoelectronic properties.
Deeper Understanding of Complex Reaction Mechanisms under Photochemical Conditions
A thorough understanding of the reaction mechanisms is paramount for the rational design of more efficient photocatalytic systems. For this compound and its derivatives, this involves elucidating the nature of the excited states, the kinetics of intersystem crossing, and the pathways of electron and energy transfer.
Advanced spectroscopic techniques, such as transient absorption spectroscopy, can be employed to directly observe the transient species involved in the photochemical reactions. These experimental studies, coupled with computational modeling, can provide a detailed picture of the reaction mechanism at the molecular level.
Understanding the role of the bromine atom in the photochemical processes is of particular interest. The heavy-atom effect is expected to enhance the rate of intersystem crossing, but its influence on other photophysical processes, such as fluorescence and phosphorescence, needs to be systematically investigated.
Future research should focus on:
Detailed mechanistic studies of the photochemical reactions involving this compound and its derivatives using a combination of experimental and computational methods. aaronchem.com
Investigation of the influence of the bromine substituent on the photophysical properties and reactivity of the thioxanthenone core.
The development of a comprehensive mechanistic understanding that can guide the design of more efficient photocatalytic systems.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The integration of photocatalysis with continuous flow technology offers significant advantages in terms of safety, scalability, and efficiency. acs.org Flow reactors provide better control over reaction parameters, such as light intensity and residence time, leading to higher yields and selectivities. rsc.org The use of heterogeneous photocatalysts in packed-bed reactors further simplifies product purification and catalyst recycling. abcr.com
The development of sustainable synthetic methodologies is a key goal in modern chemistry. nih.gov Thioxanthenone-based photocatalysts, being organic and metal-free, are inherently attractive from a green chemistry perspective. nih.govnih.gov Their use in combination with environmentally benign solvents and reagents can lead to more sustainable chemical processes. rsc.org
Future research will likely focus on the development of integrated systems that combine the benefits of photocatalysis, flow chemistry, and sustainable synthesis. This could involve the immobilization of this compound-based photocatalysts on solid supports for use in continuous flow reactors.
Key areas for future investigation include:
The development of robust and recyclable heterogeneous photocatalysts based on the this compound scaffold.
The application of these catalysts in continuous flow reactors for the synthesis of fine chemicals and pharmaceuticals.
The design of integrated processes that minimize waste and energy consumption, adhering to the principles of green chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 96407-89-5 | aaronchem.combldpharm.com |
| Molecular Formula | C₁₃H₇BrOS | aaronchem.com |
| Molecular Weight | 291.16 g/mol | aaronchem.com |
| IUPAC Name | This compound | bldpharm.com |
| Appearance | Not specified | |
| Solubility | Not specified |
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-9H-thioxanthen-9-one, and how are reaction conditions optimized?
Methodological Answer:
- Halogenation of Thioxanthenone Scaffold : Bromination of 9H-thioxanthen-9-one using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid or DMF as solvents) yields the 3-bromo derivative. Regioselectivity is influenced by substituent directing effects .
- Multi-step Synthesis : Starting from fluorinated precursors, such as (2-fluorophenyl)(2-halophenyl)methanones, followed by cyclization and bromination. Temperature (80–120°C) and catalyst choice (e.g., Pd for cross-coupling) are critical for yield optimization .
- Isotope Labeling : For metabolic studies, ¹⁴C-labeled derivatives are synthesized via carboxylation of intermediates, requiring strict control of reaction pH and temperature to prevent side reactions .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry and hydrogen bonding patterns. For example, intramolecular N–H···S bonds in thioxanthenone derivatives are identified using SHELX software for refinement .
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish bromine’s electronic effects on aromatic protons (e.g., deshielding at C3). 2D NMR (COSY, HSQC) confirms regiochemistry .
- Mass Spectrometry (LC/MS) : Detects metabolites and degradation products, with ESI+ mode optimized for ionization efficiency .
Q. How do physicochemical properties (e.g., log P, solubility) influence the design of experiments involving this compound?
Methodological Answer:
- Log P Determination : Use reverse-phase HPLC or shake-flask methods. Log P values correlate with bioavailability; derivatives with log P >3 show enhanced membrane permeability but lower aqueous solubility .
- Solubility Enhancement : Co-solvents (e.g., DMSO) or micellar systems (e.g., SDS) are employed for in vitro assays. Stability tests under UV light are critical due to photolytic degradation risks .
Q. What structural features of this compound are critical for its application in coordination chemistry?
Methodological Answer:
- Sulfur and Carbonyl Coordination : The thioxanthenone core acts as a bidentate ligand, binding metal ions (e.g., Cu²⁺) via sulfur and ketone oxygen. X-ray structures show distorted tetrahedral geometry in complexes .
- Electrochemical Sensors : Carbon paste electrodes modified with thioxanthenone derivatives exhibit Nernstian responses (slope ~28.5 mV/decade) for Cu²⁺ detection, optimized with 22% Nujol and 0.37% NaTPB .
Advanced Research Questions
Q. How can Comparative Molecular Field Analysis (CoMFA) guide the optimization of antitumor activity in this compound derivatives?
Methodological Answer:
- Steric/Electrostatic Fields : CoMFA models (e.g., SYBYL) align derivatives using RMS-fit or SEAL methods. Steric bulk at the C1 position and electron-withdrawing groups at C3 enhance Panc03 tumor inhibition (r² = 0.82) .
- Hydrophobic Contributions : Inclusion of log P improves cross-validated r² by 8–10%. Optimal log P ranges (2.5–3.5) balance cell penetration and solubility .
- Data Contradictions : PM3 vs. AM1 charge calculations show discrepancies in N1 geometry (trigonal vs. pyramidal). Hybrid DFT/MO methods resolve these .
Q. What mechanistic insights does ODMR spectroscopy provide into the triplet state dynamics of this compound?
Methodological Answer:
- Sublevel Decay Pathways : ODMR at 1.4 K identifies radiative decay via the z sublevel (λ = 450 nm) and intersystem crossing dominated by spin-orbit coupling with the ¹σ*,π* state .
- Vibronic Coupling : Non-totally symmetric vibrations (e.g., C–S stretching) activate forbidden transitions, quantified using Franck-Condon analysis .
Q. How does metabolism of this compound derivatives in mammalian systems inform toxicity studies?
Methodological Answer:
- In Vitro Metabolism : Rat/human liver microsomes generate epoxide intermediates (e.g., M7) via CYP450 oxidation. LC/UV and LC/MS identify eight metabolites, with regioselectivity at the isopropyl group and sulfur atom .
- Reactive Intermediate Trapping : Epoxide hydrolysis yields 1,2-diols (M8), confirmed by synthetic standards. Glutathione adducts indicate potential hepatotoxicity .
Q. How can computational methods resolve contradictions in molecular geometry predictions for thioxanthenone derivatives?
Methodological Answer:
- Method Selection : PM3 optimizes cationic forms (RMSD <0.1 Å), while ab initio (HF/6-31G*) is required for sulfonamide-containing derivatives to account for charge delocalization .
- Alignment Strategies : SEAL (steric/electrostatic alignment) vs. RMS-fit show marginal differences in CoMFA predictive power (Δr² = 0.05). Lattice spacing (1 Å vs. 2 Å) affects field contour accuracy .
Q. What role does crystal packing play in the solid-state reactivity of this compound derivatives?
Methodological Answer:
- Hydrogen Bond Networks : In 5-amino-2-phenyl derivatives, N–H···O=C and N–H···S bonds form 2D sheets, stabilizing the tautomeric pyrazolone ring. Packing density (Z = 4) correlates with thermal stability .
- Photophysical Properties : Planar thioxanthenone cores exhibit π-π stacking (3.5 Å spacing), enhancing phosphorescence quantum yield by 30% compared to non-planar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
